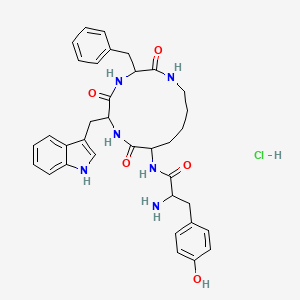

CYT-1010 hydrochloride

Description

Propriétés

Numéro CAS |

1161517-81-2 |

|---|---|

Formule moléculaire |

C35H41ClN6O5 |

Poids moléculaire |

661.2 g/mol |

Nom IUPAC |

(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride |

InChI |

InChI=1S/C35H40N6O5.ClH/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28;/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45);1H/t27-,29+,30-,31-;/m0./s1 |

Clé InChI |

NMSZLDDOFYNBTI-JEFWNIONSA-N |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CYT-1010; CYT 1010; CYT1010; CYT-1010 HCl; CK-1; CK 1; CK1 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CYT-1010 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-1010 hydrochloride is a novel analgesic agent representing a promising advancement in pain management. As a synthetic analog of the endogenous opioid peptide endomorphin-1, CYT-1010 is engineered to provide potent pain relief while mitigating the severe adverse effects associated with traditional opioid therapies, such as respiratory depression and addiction potential.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of CYT-1010, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Preferential Agonism at the 6-Transmembrane Mu-Opioid Receptor Splice Variant

The primary mechanism of action of this compound lies in its highly selective agonism of the mu-opioid receptor (MOR).[4] Crucially, CYT-1010 exhibits preferential binding to a truncated splice variant of the MOR, specifically the 6-transmembrane (6TM) variant encoded by exons 11, also referred to as the endomorphin (EM) receptor.[1][3] This is in contrast to traditional opioids like morphine, which primarily target the full-length 7-transmembrane (7TM) variant of the MOR.[5]

This differential receptor targeting is believed to be the cornerstone of CYT-1010's improved safety profile. The activation of the 6TM MOR variant appears to predominantly mediate the desired analgesic effects, while the activation of the 7TM MOR is more strongly associated with the adverse effects of respiratory depression, reward, and physical dependence.[1][6][7]

Signaling Pathway of CYT-1010 at the 6TM Mu-Opioid Receptor

The downstream signaling cascade following the activation of the 6TM MOR variant by CYT-1010 differs from that of the canonical 7TM MOR. While the 7TM MOR signals through Gαi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels, studies on the 6TM variant suggest a different profile.[8][9] Upon stimulation by agonists like morphine, the 6TM MOR does not appear to modulate cAMP levels but instead leads to an increase in intracellular calcium concentration and a reduction in cellular potassium conductance.[10] This distinct signaling pathway likely contributes to the unique pharmacological profile of CYT-1010.

Quantitative Data Summary

Receptor Binding Affinity

| Receptor | Inhibitory Constant (Ki) |

| Mu-Opioid Receptor (MOR) | 0.25 nM |

| Delta-Opioid Receptor | 38 nM |

| Kappa-Opioid Receptor | 248 nM |

| Data from a 2023 review on novel opioids.[4] |

Preclinical Efficacy

| Parameter | Finding |

| Analgesic Potency | 3-4 times more potent than morphine.[5] |

| Anti-inflammatory Effects | Reduced recovery time from post-operative pain by over 75% compared to morphine.[5] |

| Abuse Potential | Did not induce conditioned place preference in rodents at equipotent analgesic doses to morphine.[4] |

| Respiratory Depression | No significant respiratory depression at doses up to 9-fold the effective analgesic dose.[3] |

Phase 1 Clinical Trial Data

| Parameter | Finding |

| Dose Escalation | Doses up to 0.15 mg/kg were tested and generally well-tolerated in healthy male volunteers.[11] |

| Analgesic Effect | Statistically significant prolongation of the threshold time for cold pain sensation was recorded at a dose of 0.1 mg/kg.[11] |

| Safety and Tolerability | No severe adverse events were reported. Adverse effects were mild to moderate and included dizziness, flushing, and transient tachycardia.[4] |

| Respiratory Effects | No evidence of respiratory depression or decrease in plasma oxygen saturation was observed at the doses tested.[4] |

Experimental Protocols

Preclinical Evaluation of Analgesia

Standard preclinical models are employed to assess the analgesic properties of CYT-1010.

These models are used to evaluate the response to thermal stimuli.

-

Apparatus: A hot plate analgesia meter with the surface temperature maintained at 52-55°C, and a tail-flick apparatus with a radiant heat source.[12]

-

Procedure:

-

Baseline latency to a nociceptive response (e.g., paw licking, jumping, or tail withdrawal) is recorded before drug administration.

-

Animals are administered this compound or a control substance (vehicle or morphine) via a specified route (e.g., intraperitoneal or intravenous).

-

At predetermined time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes), the latency to the nociceptive response is measured again.[13]

-

A cut-off time (typically 15-30 seconds) is established to prevent tissue damage.[12][13]

-

-

Endpoint: An increase in the latency to respond to the thermal stimulus compared to baseline and the vehicle control group indicates an analgesic effect.

This model assesses the response to a persistent chemical noxious stimulus, which has two distinct phases.

-

Apparatus: A clear observation chamber.

-

Procedure:

-

A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of the rodent's hind paw.[14][15]

-

The animal is immediately placed in the observation chamber.

-

The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.

-

Observations are typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (20-30 minutes post-injection), reflecting inflammatory processes and central sensitization.[15]

-

-

Endpoint: A reduction in the duration of nociceptive behaviors in either phase, compared to a vehicle-treated group, indicates analgesia.

This surgical model is used to induce a neuropathic pain state.

-

Procedure:

-

Under anesthesia, the common sciatic nerve of a rodent is exposed.

-

Loose ligatures are placed around the nerve, causing a constriction that leads to nerve damage and subsequent neuropathic pain behaviors.[16][17]

-

After a recovery period (typically several days), baseline sensitivity to mechanical and thermal stimuli is assessed.

-

CYT-1010 or a control is administered, and the anti-allodynic and anti-hyperalgesic effects are measured at various time points.

-

-

Endpoint: An increase in the paw withdrawal threshold to mechanical stimuli (e.g., von Frey filaments) or an increased latency to withdraw from a thermal stimulus indicates an anti-neuropathic pain effect.

Assessment of Abuse Potential

The CPP paradigm is a standard preclinical model to evaluate the rewarding or aversive properties of a drug.

-

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

-

Procedure:

-

Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.

-

Conditioning: Over several days, the animal receives injections of CYT-1010 and is confined to one of the non-preferred compartments. On alternate days, the animal receives a vehicle injection and is confined to the opposite compartment.

-

Post-conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.

-

-

Endpoint: A significant increase in the time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a rewarding effect and potential for abuse. For CYT-1010, no significant place preference was observed.[4]

Evaluation of Respiratory Depression

This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.

-

Apparatus: A whole-body plethysmography chamber connected to a pressure transducer and data acquisition system.

-

Procedure:

-

The animal is placed in the chamber and allowed to acclimate.

-

Baseline respiratory parameters (respiratory rate, tidal volume, minute volume) are recorded.[18][19]

-

CYT-1010 or a control substance is administered.

-

Respiratory parameters are continuously monitored for a defined period post-administration.

-

In some protocols, a hypercapnic challenge (e.g., exposure to 8% CO2) may be introduced to increase respiratory drive and enhance the sensitivity for detecting respiratory depressant effects.[18]

-

-

Endpoint: A significant decrease in respiratory rate and/or minute volume compared to baseline and vehicle-treated animals indicates respiratory depression. CYT-1010 has been shown to cause significantly less respiratory depression than traditional opioids.[3][5]

Clinical Trial Protocol: Phase 1a/2a Study

-

Study Title: A Randomized Double-Blind, Single-Dose, Placebo-Controlled Pharmacokinetic and Proof-of-Concept Study to Evaluate the Safety of CYT-1010 in Healthy Volunteers and the Analgesic Efficacy and Tolerability of CYT-1010 vs. Morphine in Subjects with Moderate to Severe Pain after Third Molar Extraction.

-

Study Design: This is a randomized, double-blind, placebo-controlled, single-dose escalation study.

-

Population: The study includes two cohorts: healthy volunteers and patients experiencing moderate to severe pain following third molar extraction.[20][21]

-

Interventions:

-

This compound administered intravenously at escalating single doses.

-

Placebo control.

-

Morphine as a positive comparator in the patient cohort.

-

-

Primary Outcome Measures:

-

Safety and tolerability, assessed by the incidence of adverse events, changes in vital signs, ECGs, and clinical laboratory tests.

-

Analgesic efficacy, measured by pain intensity and pain relief scores over a specified time period in the patient cohort.

-

-

Secondary Outcome Measures:

-

Pharmacokinetics of CYT-1010.

-

Pharmacodynamic effects on measures of pain sensitivity (e.g., cold pain tolerance) in healthy volunteers.

-

Conclusion

This compound represents a significant innovation in the field of analgesia. Its novel mechanism of action, centered on the preferential activation of the 6-transmembrane splice variant of the mu-opioid receptor, provides a strong rationale for its observed potent analgesic effects coupled with a markedly improved safety profile compared to conventional opioids. The preclinical and early clinical data strongly support its potential as a transformative therapy for moderate to severe pain, offering the prospect of effective pain relief with a reduced risk of respiratory depression and addiction. Further clinical development will be crucial in fully elucidating the therapeutic potential of this promising new class of endomorphin analogs.

References

- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]

- 4. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CYT-1010® - Cytogel Pharma [cytogelpharma.com]

- 6. Truncated mu opioid receptors with six transmembrane domains are essential for opioid analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. μ-Opioid receptor 6-transmembrane isoform: a potential therapeutic target for new effective opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specific activation of the mu opioid receptor (MOR) by endomorphin 1 and endomorphin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential Regulation of 6- and 7-Transmembrane Helix Variants of μ-Opioid Receptor in Response to Morphine Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. researchgate.net [researchgate.net]

- 13. jcdr.net [jcdr.net]

- 14. criver.com [criver.com]

- 15. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. criver.com [criver.com]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. A multimodal analgesic protocol may reduce opioid use after third molar surgery: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Alternatives to Dental Opioid Prescribing After Tooth Extraction | Clinical Research Trial Listing ( Adolescent | Opioid | Tooth Extraction | Acute Pain | Analgesics | Acetaminophen | Ibuprofen ) ( NCT06275191 ) [trialx.com]

In-Depth Technical Guide to CYT-1010 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Identity and Properties

CYT-1010 hydrochloride is a synthetic peptide analog of endomorphin-1, a naturally occurring opioid peptide. It is a highly selective mu-opioid receptor (MOR) agonist being investigated for its potent analgesic properties with a potentially improved safety profile compared to traditional opioids.

Chemical Abstracts Service (CAS) Numbers:

-

This compound: 1161517-81-2

-

CYT-1010 (Free Base): 213769-33-6

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C35H41ClN6O5 | [1] |

| Molecular Weight | 661.19 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [1] |

| Stability | Highly stable.[2] |

Mechanism of Action and Signaling Pathways

CYT-1010 exerts its analgesic effects primarily through the activation of the mu-opioid receptor (MOR).[3] A key aspect of its novel mechanism is its preferential binding to truncated splice variants of the MOR, specifically those initiated at Exon 11.[2][4] This selective action is believed to contribute to its potent pain relief while mitigating some of the severe side effects associated with conventional opioids, such as respiratory depression and addiction potential.[3][4]

Upon binding to the MOR, CYT-1010 initiates a downstream signaling cascade. This involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, it modulates G-protein coupled inwardly rectifying potassium (GIRK) channels. Another important aspect of its signaling is the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as initiating distinct signaling pathways.

Signaling Pathway Diagram

Caption: CYT-1010 Signaling Cascade.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for CYT-1010.

Functional Activity (EC50 Values)

| Assay | EC50 (nM) | Source |

| β-Arrestin Recruitment | 13.1 | [5] |

| cAMP Production Inhibition | 0.0053 | [5] |

Opioid Receptor Binding Affinity (Ki Values)

| Receptor | Ki (nM) |

| Mu-Opioid Receptor (MOR) | 0.25 |

| Delta-Opioid Receptor (DOR) | 38 |

| Kappa-Opioid Receptor (KOR) | 248 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data tables.

β-Arrestin Recruitment Assay

This protocol is based on the methodology described in patent WO2013173730A2.[6]

Objective: To determine the potency of CYT-1010 in inducing β-arrestin recruitment to the human mu-opioid receptor.

Methodology:

-

Cell Line: PathHunter™ cell line expressing the human mu-opioid receptor (hOPRM1).

-

Cell Seeding: Cells are seeded in 384-well microplates at a density of 5,000 cells per well in a total volume of 20 µL and allowed to adhere and recover overnight.

-

Compound Addition: 0.2 µL of CYT-1010, morphine, or met-enkephalin (B1676343) is added at a series of concentrations to the respective wells.

-

Incubation: The cells are incubated with the compounds at 37°C for 90 minutes.

-

Assay Signal Generation: The assay signal is generated according to the PathHunter™ protocol, which involves enzymatic fragment complementation, leading to a chemiluminescent signal.

-

Data Analysis: The chemiluminescent signal is read using a PerkinElmer Envision™ instrument. The EC50 value is calculated from the concentration-response curve. The experiment is performed in duplicate.

cAMP Production Inhibition Assay

This protocol is based on the methodology described in patent WO2013173730A2.[6]

Objective: To measure the ability of CYT-1010 to inhibit forskolin-stimulated cAMP production in cells expressing the human mu-opioid receptor.

Methodology:

-

Cell Line: CHO-K1 cell line stably expressing the human mu-opioid receptor (hOPRM1).

-

Cell Seeding: Cells are seeded in 384-well microplates at a density of 5,000 cells per well in a total volume of 20 µL and allowed to adhere and recover overnight.

-

Compound Addition: 0.2 µL of CYT-1010, morphine, or met-enkephalin is added at a series of concentrations to the respective wells.

-

Incubation: The cells are incubated with the compounds in the presence of 20 µM forskolin (B1673556) at 37°C for 30 minutes.

-

Cell Lysis and Signal Generation: Assay signal is generated by incubating with 20 µL of cAMP XS+ ED/CL lysis cocktail for one hour, followed by a three-hour incubation with 20 µL of cAMP XS+ EA reagent at room temperature.

-

Data Analysis: The chemiluminescent signal is read using a PerkinElmer Envision™ instrument. The EC50 value is calculated from the concentration-response curve. The experiment is performed in duplicate.

Opioid Receptor Binding Assay (General Protocol)

A specific, detailed protocol for the Ki value determination for CYT-1010 was not available in the searched literature. However, a general protocol for a competitive radioligand binding assay is provided below, which is a standard method for determining binding affinities.

Objective: To determine the binding affinity (Ki) of CYT-1010 for mu, delta, and kappa opioid receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing MOR, DOR, or KOR).

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.

-

Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR, [³H]U-69593 for KOR).

-

Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor (CYT-1010). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold assay buffer.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of CYT-1010 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Diagrams

β-Arrestin Recruitment Assay Workflow

Caption: β-Arrestin Recruitment Assay Workflow.

cAMP Inhibition Assay Workflow

Caption: cAMP Inhibition Assay Workflow.

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not publicly available in the searched resources. However, a generic SDS for chemical compounds intended for research use provides general safety precautions.[7] A safety data sheet for the free base, CYT-1010, is available from some commercial suppliers and indicates that the compound should be handled with care in a laboratory setting, using appropriate personal protective equipment.[8]

General Precautions:

-

Handling: Use in a well-ventilated area or in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial to obtain and consult the specific SDS from the supplier before handling this compound.

Summary and Future Directions

This compound is a promising analgesic candidate with a novel mechanism of action that differentiates it from traditional opioids. Its high affinity and selectivity for the mu-opioid receptor, particularly truncated variants, appear to translate into potent analgesic effects with a reduced side-effect profile in pre-clinical and early clinical studies. The quantitative data presented in this guide provide a solid foundation for its pharmacological characterization.

Future research and development will likely focus on:

-

Completion of Phase II and III clinical trials to further establish its efficacy and safety in various pain models.

-

In-depth investigation of the molecular mechanisms underlying its biased signaling and the role of truncated MOR variants.

-

Development of oral formulations to improve patient compliance and convenience.

This technical guide provides a comprehensive overview of the current knowledge on this compound. As research progresses, a deeper understanding of its unique pharmacological profile will continue to emerge, potentially offering a safer and more effective treatment for moderate to severe pain.

References

- 1. medkoo.com [medkoo.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. CYT-1010® - Cytogel Pharma [cytogelpharma.com]

- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 5. cyt1010 — TargetMol Chemicals [targetmol.com]

- 6. WO2013173730A2 - Novel therapeutic uses of mu-opiate receptor peptides - Google Patents [patents.google.com]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

CYT-1010 Hydrochloride: A Technical Guide to a Novel Analgesic

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-1010 hydrochloride is an investigational, first-in-class analgesic agent representing a novel approach to the management of moderate to severe pain.[1][2] As a synthetic analog of the endogenous opioid peptide endomorphin-1, CYT-1010 is designed to provide potent pain relief while mitigating the significant adverse effects associated with traditional opioid analgesics, such as respiratory depression and abuse potential.[2][3][4] Developed by Cytogel Pharma, this compound has completed a Phase 1 clinical trial and is advancing into Phase 2 development.[1][5] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, efficacy, safety profile, and the methodologies of key studies.

Chemical Properties and Structure

CYT-1010 is a cyclized, D-lysine-containing analog of endomorphin-1.[3][4] This chemical modification enhances its stability compared to the naturally occurring peptide.[6]

| Property | Value |

| Molecular Formula | C35H40N6O5 |

| Molecular Weight | 624.73 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 213769-33-6 |

Caption: Key chemical properties of CYT-1010.

Mechanism of Action

This compound exerts its analgesic effects through a novel mechanism of action as a highly selective mu-opioid receptor (MOR) agonist.[7] Unlike traditional opioids such as morphine, which activate the full-length MOR encoded by Exon 1, CYT-1010 demonstrates preferential binding to truncated splice variants of the MOR, particularly those initiated at Exon 11.[3][7][8] This differential receptor engagement is believed to be the basis for its potent analgesic effects coupled with a favorable safety profile.[8]

The activation of these specific MOR isoforms is associated with powerful pain relief while minimizing the recruitment of pathways linked to adverse effects like respiratory depression and the rewarding sensations that contribute to addiction.[8]

Signaling Pathway

The binding of CYT-1010 to the truncated mu-opioid receptor initiates a G-protein-mediated signaling cascade that ultimately leads to analgesia. In vitro studies have demonstrated its effects on downstream signaling pathways.

Caption: Proposed signaling pathway of CYT-1010.

Pharmacological Data

In Vitro Pharmacology

CYT-1010 has been characterized in vitro to determine its activity at the mu-opioid receptor.

| Assay | EC50 |

| β-arrestin Recruitment | 13.1 nM |

| Inhibition of cAMP Production | 0.0053 nM |

Caption: In vitro activity of CYT-1010.[9]

Preclinical Efficacy

Preclinical studies in animal models have demonstrated the analgesic potency of CYT-1010. It has been reported to be three to four times more potent than morphine in providing pain relief.[1][5] Additionally, an analog of CYT-1010 has shown potent anti-inflammatory benefits, significantly reducing recovery time in models of inflammatory and post-operative pain.[1][2]

Note: Specific ED50 values from various animal pain models are not publicly available.

Preclinical Safety Profile

A key differentiator of CYT-1010 is its improved safety profile compared to traditional opioids.

Respiratory Depression: Preclinical studies have shown that CYT-1010 causes profoundly reduced respiratory depression.[1] It has been demonstrated to be safe at doses up to nine-fold the effective dose for pain relief without significant respiratory depression.[7]

Abuse Potential: CYT-1010 has shown substantially reduced abuse potential in preclinical models.[1] In rodent conditioned place preference studies, animals treated with morphine spent a significantly increased amount of time in a chamber paired with the drug, whereas CYT-1010-treated mice showed no conditioned preference.

Note: Detailed quantitative data from these preclinical safety studies are not publicly available.

Clinical Development

CYT-1010 has successfully completed a Phase 1 clinical trial and is poised to enter Phase 2 studies.[1]

Phase 1 Clinical Trial

A Phase 1 study was conducted in healthy male volunteers to assess the safety, tolerability, and pharmacodynamics of CYT-1010.[6]

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, single ascending dose study.

-

Participants: Healthy male volunteers.

-

Dosing: Intravenous administration of CYT-1010 at doses up to 0.15 mg/kg.[6]

-

Pharmacodynamic Assessment: A cold pressor test was used to measure sensitivity to painful stimuli.[6][10] The threshold time for cold pain sensation was recorded.

-

Safety Monitoring: Included monitoring for adverse events, including respiratory depression.[6]

Results:

-

Safety and Tolerability: CYT-1010 was generally well-tolerated at all doses tested.[6] No severe adverse events were reported.[6]

-

Analgesic Effect: A statistically significant prolongation of the threshold time for cold pain sensation was observed at a dose of 0.1 mg/kg.[6]

-

Respiratory Safety: No evidence of respiratory depression was observed at any dose level tested.[6][11] Specifically, there was no decrease in plasma oxygen saturation or change in respiratory rate compared to placebo.[11]

Experimental Workflow: Phase 1 Cold Pressor Test

Caption: Workflow of the Phase 1 cold pressor test.

Planned Phase 1a/2a Clinical Trial

The U.S. Food and Drug Administration (FDA) has authorized a Phase 1a/2a study to further evaluate CYT-1010.[12]

Study Title: A Randomized Double-Blind, Single-Dose, Placebo-Controlled Pharmacokinetic and Proof-of-Concept Study to Evaluate the Safety of CYT-1010 in Healthy Volunteers and the Analgesic Efficacy and Tolerability of CYT-1010 vs. Morphine in Subjects with Moderate to Severe Pain after Third Molar Extraction.[12]

This study will provide further data on the safety, pharmacokinetics, and analgesic efficacy of CYT-1010 in a clinically relevant pain model.

Summary and Future Directions

This compound is a promising novel analgesic with a unique mechanism of action that offers the potential for potent pain relief with a significantly improved safety profile over traditional opioids. Its preferential activation of truncated mu-opioid receptor splice variants appears to dissociate analgesia from significant respiratory depression and abuse potential. Having demonstrated safety and initial efficacy in a Phase 1 clinical trial, the forthcoming Phase 2 studies will be critical in establishing its clinical utility in patients with moderate to severe pain. The development of CYT-1010 represents a significant step forward in the quest for safer and more effective pain management.

References

- 1. CYT-1010® - Cytogel Pharma [cytogelpharma.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytogel Pharma Announces Receipt of FDA Authorization to Commence Phase 2 Development for its Atypical Opioid, CYT-1010 - BioSpace [biospace.com]

Endomorphin Analogs in Pain Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endomorphin-1 and endomorphin-2 are endogenous opioid peptides that exhibit high affinity and selectivity for the mu-opioid receptor (MOR), positioning them as promising candidates for the development of potent analgesics.[1] However, their therapeutic potential is hindered by poor metabolic stability and limited ability to cross the blood-brain barrier.[1] Consequently, extensive research has focused on the design and synthesis of endomorphin analogs with improved pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical overview of the structure-activity relationships, pharmacological properties, and experimental evaluation of endomorphin analogs in the context of pain research. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are presented to facilitate further research and development in this critical area.

Rationale for Endomorphin Analog Development

The clinical utility of native endomorphins is severely limited by two primary factors:

-

Metabolic Instability: Like other small peptides, endomorphins are rapidly degraded by peptidases in the body, leading to a short biological half-life.

-

Poor Blood-Brain Barrier (BBB) Penetration: The hydrophilic nature of endomorphins restricts their ability to cross the BBB and reach their target receptors in the central nervous system (CNS).[1]

To overcome these limitations, medicinal chemists have employed various strategies to modify the endomorphin structure, aiming to enhance stability, improve BBB permeability, and optimize receptor interaction. These modifications include:

-

Cyclization: Introducing cyclic constraints into the peptide backbone can reduce conformational flexibility and protect against enzymatic degradation.

-

Glycosylation: The addition of sugar moieties can improve metabolic stability and facilitate transport across the BBB.

-

Lipidation: The attachment of fatty acids or other lipid groups increases the lipophilicity of the peptide, potentially enhancing membrane permeability.

-

Amino Acid Substitution: Replacing natural amino acids with unnatural or D-amino acids can confer resistance to peptidases and alter receptor binding and functional activity. This includes the use of N-O turns to induce specific conformational structures.[2]

-

C-terminal Modification: Alterations to the C-terminus of the peptide can influence receptor affinity and selectivity.

These modifications have led to the development of endomorphin analogs with significantly improved potency, duration of action, and a reduced side-effect profile compared to traditional opioids like morphine.

Quantitative Pharmacological Data of Selected Endomorphin Analogs

The following tables summarize the in vitro and in vivo pharmacological data for a selection of endomorphin analogs, providing a comparative overview of their binding affinities and functional potencies.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM) of Endomorphin Analogs

| Analog/Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Reference(s) |

| Endomorphin-1 | 0.34 | 1600 | >10000 | [3] |

| Endomorphin-2 | 0.69 | 342 | >10000 | [3] |

| Morphine | 1.0 - 2.5 | 200 - 1000 | 200 - 1000 | [3] |

| DAMGO | 0.5 - 1.5 | 50 - 200 | >10000 | [3] |

| ZH853 | ~0.2 | >1000 | >1000 | [4][5] |

| Dmt-Tic-NH-Bzl | 0.0098 | 18.2 | 174 | [3] |

| Tyr-Pro-Agl(a)-(R)-Phe-NH2 | 6.5 | 11.2 | >10000 | [6] |

| Tyr-Pro-Agl(a)-(S)-Phe-NH2 | 45.0 | 18.3 | >10000 | [6] |

Ki values represent the concentration of the ligand that will bind to 50% of the receptors in the absence of competing ligand. Lower Ki values indicate higher binding affinity.

Table 2: In Vitro and In Vivo Potency of Endomorphin Analogs

| Analog/Compound | In Vitro Potency (IC50/EC50, nM) | In Vivo Analgesic Potency (ED50) | Pain Model | Reference(s) |

| Endomorphin-1 | 1.1 (GPI) | 0.03 nmol (i.c.v.) | Tail-flick | [3] |

| Endomorphin-2 | 0.8 (GPI) | 0.04 nmol (i.c.v.) | Tail-flick | [3] |

| Morphine | 40-60 (GPI) | 10-20 mg/kg (s.c.) | Various | [3] |

| ZH853 | Not explicitly stated | More potent than morphine | Neuropathic, Inflammatory | [4][5] |

| Dmt-Tic-NH-Bzl | 0.0037 (cAMP) | 0.00018 mg/kg (i.v.) | Tail-flick | [3] |

| [L-Tic4] EM-1 | 1130.2 (µ-binding) | Reduced vs EM-1 | Tail-flick | [7] |

| [L-Tic4] EM-2 | >10000 (µ-binding) | Reduced vs EM-2 | Tail-flick | [7] |

IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values indicate the concentration of a drug that is required for 50% of its maximum effect in vitro. ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population. i.c.v. = intracerebroventricular; i.v. = intravenous; s.c. = subcutaneous. GPI = Guinea Pig Ileum assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of endomorphin analogs.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of endomorphin analogs for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)

-

Radioligand with high affinity for the target receptor (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR)

-

Test endomorphin analogs at various concentrations

-

Non-specific binding control (e.g., a high concentration of unlabeled naloxone)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.[8]

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound at varying concentrations or the non-specific binding control.[8]

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[8]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Guinea Pig Ileum (GPI) Bioassay

This is a classic functional assay used to assess the agonist or antagonist activity of opioids on the µ-opioid receptor.

Objective: To determine the in vitro potency (IC50) of endomorphin analogs in inhibiting neurally-evoked contractions of the guinea pig ileum.

Materials:

-

Male guinea pig

-

Krebs solution

-

Organ bath with stimulating electrodes

-

Isotonic transducer and data acquisition system

-

Test endomorphin analogs at various concentrations

-

Positive control (e.g., morphine)

-

Antagonist for confirmation (e.g., naloxone)

Procedure:

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the ileum. Mount a longitudinal muscle-myenteric plexus strip in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.[10]

-

Stimulation: Stimulate the tissue electrically (e.g., with square-wave pulses of 0.5 ms (B15284909) duration at a frequency of 0.1 Hz) to induce twitch contractions.[10]

-

Drug Application: Once stable contractions are achieved, add the test endomorphin analog to the organ bath in a cumulative concentration-dependent manner.

-

Measurement: Record the inhibition of the twitch contractions. The IC50 is the concentration of the analog that produces a 50% reduction in the twitch amplitude.[10]

-

Antagonist Reversal: To confirm that the effect is mediated by µ-opioid receptors, test the ability of naloxone (B1662785) to reverse the inhibitory effect of the endomorphin analog.

Spared Nerve Injury (SNI) Model of Neuropathic Pain

This is a widely used animal model to study peripheral neuropathic pain.

Objective: To evaluate the in vivo analgesic efficacy (ED50) of endomorphin analogs in a model of chronic neuropathic pain.

Materials:

-

Adult male rats (e.g., Sprague-Dawley)

-

Anesthesia

-

Surgical instruments

-

Von Frey filaments for assessing mechanical allodynia

-

Test endomorphin analogs at various doses

Procedure:

-

Surgical Procedure: Anesthetize the rat and expose the sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) in one hind limb. Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.[11] In sham-operated animals, the nerves are exposed but not ligated or transected.

-

Behavioral Testing (Mechanical Allodynia): At various time points post-surgery (e.g., daily for the first week, then weekly), assess the paw withdrawal threshold to mechanical stimulation using von Frey filaments applied to the lateral plantar surface of the ipsilateral hind paw (the sural nerve territory).[12] A significant decrease in the withdrawal threshold in the SNI group compared to the sham group indicates the development of mechanical allodynia.

-

Drug Administration: Administer the endomorphin analog via the desired route (e.g., intravenous, subcutaneous, intrathecal) at different doses.

-

Post-Drug Behavioral Testing: Re-assess the paw withdrawal threshold at various time points after drug administration to determine the analgesic effect and its duration.

-

Data Analysis: Determine the ED50 of the endomorphin analog, which is the dose that produces a 50% reversal of the mechanical allodynia.

β-Arrestin Recruitment Assay

This assay measures the ability of a ligand to promote the interaction between the activated µ-opioid receptor and β-arrestin, providing insights into potential for biased agonism.

Objective: To quantify the potency and efficacy of endomorphin analogs in recruiting β-arrestin to the µ-opioid receptor.

Materials:

-

Cell line stably co-expressing the µ-opioid receptor and a β-arrestin fusion protein (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).[13]

-

Assay buffer

-

Test endomorphin analogs at various concentrations

-

Reference agonist (e.g., DAMGO)

-

Detection reagents specific to the assay platform (e.g., chemiluminescent substrate).[13]

-

Luminometer

-

384-well plates

Procedure:

-

Cell Plating: Seed the cells into 384-well plates and incubate overnight.[14]

-

Compound Addition: Add the test endomorphin analogs at various concentrations to the cell plates.[13]

-

Incubation: Incubate the plates for a specified period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[13]

-

Detection: Add the detection reagents according to the manufacturer's protocol and measure the signal (e.g., luminescence) using a plate reader.[14]

-

Data Analysis: Plot the signal as a function of the log concentration of the analog to generate a dose-response curve. Determine the EC50 and Emax values. The potency and efficacy of the test compound are compared to a reference full agonist to assess its ability to recruit β-arrestin.[13]

Signaling Pathways

Endomorphin analogs exert their analgesic effects primarily through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon agonist binding, the MOR undergoes a conformational change, initiating two major downstream signaling pathways: the G-protein dependent pathway and the β-arrestin pathway.

G-Protein Dependent Signaling Pathway

This pathway is believed to be primarily responsible for the analgesic effects of opioids.

Caption: G-Protein dependent signaling pathway of endomorphin analogs.

Pathway Description:

-

Receptor Binding and G-Protein Activation: An endomorphin analog binds to and activates the MOR.[15]

-

G-Protein Dissociation: The activated MOR promotes the exchange of GDP for GTP on the α-subunit of the associated inhibitory G-protein (Gαi/o), causing the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.[16]

-

Downstream Effects of Gαi/o: The activated Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[17]

-

Downstream Effects of Gβγ: The Gβγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits voltage-gated calcium channels, reducing calcium influx.[15]

-

Analgesic Outcome: The combined effects of reduced cAMP, hyperpolarization, and decreased calcium influx lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.

β-Arrestin Mediated Signaling and Receptor Regulation

The β-arrestin pathway is implicated in receptor desensitization, internalization, and some of the adverse effects associated with opioid use.

Caption: β-Arrestin mediated signaling and receptor regulation.

Pathway Description:

-

Receptor Phosphorylation: Upon activation by an endomorphin analog, the MOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).[18]

-

β-Arrestin Recruitment: The phosphorylated MOR serves as a binding site for β-arrestin.[19]

-

Receptor Desensitization and Internalization: The binding of β-arrestin to the MOR sterically hinders its interaction with G-proteins, leading to desensitization. β-arrestin also facilitates the internalization of the receptor from the cell surface via clathrin-coated pits.[17]

-

β-Arrestin-Mediated Signaling: β-arrestin can also act as a scaffold protein, initiating G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[20]

-

Physiological Consequences: Receptor desensitization and internalization contribute to the development of tolerance to opioids. The activation of β-arrestin-mediated signaling pathways has been linked to some of the adverse effects of opioids, such as respiratory depression. The development of G-protein biased agonists, which activate the MOR with minimal β-arrestin recruitment, is a key strategy to develop safer analgesics.[19]

Experimental Workflow for Endomorphin Analog Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of novel endomorphin analogs.

Caption: Preclinical evaluation workflow for endomorphin analogs.

Conclusion

The development of endomorphin analogs represents a highly promising avenue for the discovery of novel analgesics with improved therapeutic profiles. By systematically modifying the native endomorphin structure, researchers have successfully generated analogs with enhanced metabolic stability, increased potency, and a reduced propensity for adverse effects. The experimental protocols and signaling pathway visualizations provided in this guide offer a comprehensive resource for scientists and drug developers working to advance this important class of therapeutic agents. Continued research focusing on the structure-activity relationships and the nuances of biased agonism will be critical in realizing the full therapeutic potential of endomorphin analogs for the management of pain.

References

- 1. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of novel endomorphin-2 analogues with N-O turns induced by alpha-aminoxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 4. Endomorphin analog ZH853 shows low reward, tolerance, and affective-motivational signs of withdrawal, while inhibiting opioid withdrawal and seeking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of Morphine and Endomorphin Analog ZH853 for Tolerance and Immunomodulation in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. THE ACTION OF MORPHINE AND RELATED SUBSTANCES ON CONTRACTION AND ON ACETYLCHOLINE OUTPUT OF COAXIALLY STIMULATED GUINEA-PIG ILEUM - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Temporal and Qualitative Differences in the Development of Allodynic Behaviors between Mice and Rats in a Peripheral Nerve Injury Model [scirp.org]

- 13. benchchem.com [benchchem.com]

- 14. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to Biased Agonism at the Mu-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The opioid crisis has underscored the urgent need for safer analgesics that retain the potent pain-relieving effects of traditional opioids while minimizing life-threatening side effects such as respiratory depression and dependence. The concept of biased agonism at the mu-opioid receptor (MOR) has emerged as a promising strategy to achieve this goal. This technical guide provides a comprehensive overview of the core principles of biased agonism at the MOR, detailing the distinct signaling pathways, key experimental protocols for their characterization, and a summary of quantitative data for prominent biased agonists. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to advance the next generation of opioid therapeutics.

Introduction to Biased Agonism at the Mu-Opioid Receptor

The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) and the primary target for most clinically used opioid analgesics like morphine.[1] For decades, it was believed that agonist binding to the MOR initiated a uniform downstream signaling cascade. However, the theory of biased agonism, or functional selectivity, posits that different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific intracellular signaling pathways.[1][2]

At the MOR, the two most extensively studied signaling pathways are the G-protein pathway and the β-arrestin pathway. The prevailing hypothesis has been that activation of the G-protein pathway is primarily responsible for the therapeutic analgesic effects of opioids, while the recruitment of β-arrestin is linked to the undesirable side effects, including respiratory depression, constipation, and the development of tolerance.[2][3][4] This hypothesis has driven the development of G-protein biased MOR agonists, with the aim of creating safer and more effective pain medications.[3] While this concept is a subject of ongoing debate with some studies questioning the direct link between β-arrestin and all adverse effects, the pursuit of biased agonists continues to be a major focus in opioid research.[4]

Signaling Pathways of the Mu-Opioid Receptor

Upon activation, the MOR can initiate signaling through two principal pathways:

The G-Protein Signaling Pathway

The canonical signaling pathway of the MOR involves the activation of inhibitory G-proteins (Gi/o). This leads to a cascade of intracellular events aimed at reducing neuronal excitability:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

-

Modulation of Ion Channels: The Gβγ subunit complex directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[5] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

Collectively, these actions suppress neuronal firing and the transmission of pain signals, resulting in analgesia.

The β-Arrestin Signaling Pathway

Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the MOR. This phosphorylation promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2). The binding of β-arrestin has several consequences:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, effectively desensitizing the receptor. It also acts as an adaptor protein, facilitating the internalization of the receptor from the cell surface via clathrin-coated pits. This process is crucial for receptor regulation and resensitization.

-

Independent Signaling: β-arrestin can also act as a signaling scaffold, initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

The recruitment of β-arrestin has been linked to the development of tolerance to the analgesic effects of opioids and the manifestation of adverse effects like respiratory depression.

References

- 1. A Simple Method for Quantifying Functional Selectivity and Agonist Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

CYT-1010 Hydrochloride: A Technical Guide to its Anti-Inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-1010 hydrochloride is a novel synthetic analog of the endogenous opioid peptide endomorphin-1.[1][2] As a highly selective mu-opioid receptor (MOR) agonist, CYT-1010 represents a promising therapeutic candidate for pain management, demonstrating potent analgesic properties in preclinical and early clinical studies.[1] A significant body of preclinical evidence also points to its robust anti-inflammatory effects, distinguishing it from traditional opioids, which can sometimes be pro-inflammatory. This document provides an in-depth technical overview of the research into the anti-inflammatory properties of CYT-1010, focusing on its mechanism of action, quantitative preclinical data, and the experimental protocols used to elucidate its effects.

Core Mechanism of Action

CYT-1010 exerts its effects through a novel mechanism of action, preferentially targeting truncated splice variants of the mu-opioid receptor, specifically those containing Exon 11 (also referred to as 6TM variants).[1][3][4] This is in contrast to traditional opioids like morphine, which primarily act on the full-length MOR encoded by Exon 1.[3] The activation of these truncated receptors is believed to be key to CYT-1010's unique pharmacological profile, which dissociates potent analgesia from many of the severe side effects associated with classical opioids, such as respiratory depression and abuse potential.[1] The anti-inflammatory effects of CYT-1010 are thought to be mediated, at least in part, by the inhibition of sensory neuropeptide release from capsaicin-sensitive afferent nerves.[5]

Signaling Pathway

The proposed signaling pathway for the anti-inflammatory action of CYT-1010 involves its interaction with truncated mu-opioid receptors on sensory nerve terminals. This interaction leads to an inhibition of the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P.[5] The reduction in the release of these neuropeptides mitigates neurogenic inflammation, which is characterized by plasma extravasation, edema, and thermal hyperalgesia.

References

- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | The sythetic endomorphin-1 analog, CYT-1010, inhibits sensory neuropeptide release, acute neurogenic inflammation and heat injury-induced thermal hyperalgesia in rodent models [frontiersin.org]

Methodological & Application

Application Notes and Protocols for CYT-1010 Hydrochloride In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-1010 hydrochloride is a novel analgesic compound that acts as a selective agonist for the mu-opioid receptor (MOR), with a unique mechanism that favors signaling pathways associated with pain relief while potentially reducing adverse effects commonly associated with traditional opioids.[1][2][3] As an analog of the endogenous opioid peptide endomorphin-1, CYT-1010 exhibits preferential activation of the endomorphin (EM) receptor, a splice variant of the mu-opioid receptor.[1][4] This functional selectivity, often termed biased agonism, suggests that CYT-1010 may offer a safer therapeutic profile.

These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, focusing on its interaction with the mu-opioid receptor and its downstream signaling pathways.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound, providing key metrics for its activity at the mu-opioid receptor.

| Parameter | Receptor/Pathway | Value (nM) | Description |

| EC50 | cAMP Inhibition | 0.0053 | Concentration for 50% of maximal inhibition of cAMP production.[5] |

| EC50 | β-arrestin Recruitment | 13.1 | Concentration for 50% of maximal recruitment of β-arrestin.[5] |

| Ki | Mu-opioid Receptor (MOR) | 0.25 | Inhibitory constant, indicating binding affinity for the mu-opioid receptor.[6] |

| Ki | Delta-opioid Receptor (DOR) | 38 | Inhibitory constant, indicating binding affinity for the delta-opioid receptor.[6] |

| Ki | Kappa-opioid Receptor (KOR) | 248 | Inhibitory constant, indicating binding affinity for the kappa-opioid receptor.[6] |

Signaling Pathway of this compound

This compound is a G protein-coupled receptor (GPCR) agonist that primarily targets the mu-opioid receptor. Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The two major pathways involved are the G protein-dependent pathway, which is associated with analgesia, and the β-arrestin-dependent pathway, which is often linked to adverse effects such as respiratory depression and tolerance. CYT-1010's biased agonism suggests a preference for the G protein pathway over the β-arrestin pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A Continuous, Fluorescence-based Assay of µ-Opioid Receptor Activation in AtT-20 Cells | Semantic Scholar [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]

- 6. agilent.com [agilent.com]

Application Notes: CYT-1010 Hydrochloride Beta-Arrestin Recruitment Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-1010 is a novel, synthetic analog of the endogenous peptide endomorphin-1.[1] It is a highly selective agonist for the mu-opioid receptor (MOR) and is under development as a potent analgesic.[2][3] A key feature of CYT-1010 is its unique mechanism of action, which involves preferential activation of truncated splice variants of the mu-opioid receptor, specifically those initiated at Exon 11.[4] This preferential action is associated with a greater margin of safety, including reduced respiratory depression and lower abuse potential compared to traditional opioids like morphine.[3]

Opioid receptors, like the MOR, are G-protein coupled receptors (GPCRs). Upon agonist binding, they classically activate intracellular signaling pathways via G-proteins, leading to analgesia. However, they also trigger a secondary pathway involving the recruitment of β-arrestin proteins. The recruitment of β-arrestin not only desensitizes the G-protein signal but can also initiate a separate wave of signaling and is often associated with the undesirable side effects of opioids.

The concept of "biased agonism" describes how certain ligands can preferentially activate one pathway over the other. A G-protein biased MOR agonist could theoretically provide potent pain relief with a significant reduction in β-arrestin-mediated side effects. This application note describes a protocol for quantifying the recruitment of β-arrestin to the mu-opioid receptor upon stimulation by CYT-1010 hydrochloride using a chemiluminescence-based assay, such as the PathHunter® β-arrestin assay. Such an assay is critical for characterizing the signaling profile of CYT-1010 and assessing its bias.

Principle of the Beta-Arrestin Recruitment Assay

The protocol outlined here is based on the principle of enzyme fragment complementation (EFC). In this system, the mu-opioid receptor (MOR) is tagged with a small peptide fragment of β-galactosidase (ProLink™), and β-arrestin is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor, EA).[1][5] When this compound binds to and activates the MOR, it induces a conformational change that promotes the binding of β-arrestin-EA to the receptor.[5] This recruitment brings the two enzyme fragments into close proximity, allowing them to re-form an active β-galactosidase enzyme. The restored enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that can be quantified on a standard luminometer.[1] The intensity of the signal is directly proportional to the amount of β-arrestin recruited to the receptor.

Data Presentation

Quantitative analysis of this compound reveals a significant bias towards G-protein signaling over β-arrestin recruitment, as indicated by the large difference in potency (EC50 values) for the two pathways.

| Compound | Pathway | Potency (EC50) |

| This compound | β-Arrestin Recruitment | 13.1 nM[6][7] |

| G-Protein Signaling (cAMP Inhibition) | 0.0053 nM[6][7] |

Signaling Pathway and Experimental Workflow Visualization

Caption: CYT-1010 signaling pathway at the mu-opioid receptor.

Caption: Experimental workflow for the CYT-1010 β-arrestin recruitment assay.

Experimental Protocol

This protocol is designed for a 384-well plate format using the PathHunter® CHO-K1 OPRM1 β-Arrestin cell line. Volumes and cell numbers should be adjusted for other plate formats.

I. Materials and Reagents

-

Cell Line: PathHunter® CHO-K1 OPRM1 β-Arrestin Cell Line (e.g., from Eurofins DiscoverX).

-

Compound: this compound, powder.

-

Control Agonist: DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) or other potent MOR agonist.

-

Cell Culture Medium: As recommended by the cell line supplier (e.g., F-12 medium with 10% FBS, Penicillin/Streptomycin, and selection antibiotics).

-

Assay Buffer: As provided in the assay kit (e.g., Cell Plating Reagent).[5]

-

Solvent: 100% DMSO for compound stock preparation.

-

Detection Reagents: PathHunter® Detection Reagent Kit (containing Galacton Star® substrate, Emerald II® enhancer, and buffer).[8]

-

Equipment & Consumables:

-

Sterile tissue culture flasks and pipettes.

-

Humidified incubator (37°C, 5% CO2).

-

Hemocytometer or automated cell counter.

-

Solid white, tissue culture-treated 384-well microplates.

-

Multichannel pipette or liquid handler.

-

Plate reader with chemiluminescence detection capability.

-

II. Assay Procedure

Day 1: Cell Plating

-

Culture the PathHunter® CHO-K1 OPRM1 cells according to the supplier's instructions until they reach approximately 80-90% confluency.

-

Harvest the cells using standard cell detachment methods (e.g., trypsinization).

-

Resuspend the cells in fresh, pre-warmed cell culture medium and determine the cell density using a hemocytometer.

-

Dilute the cells in the appropriate Cell Plating Reagent to a final concentration of 250,000 cells/mL.[5]

-

Dispense 20 µL of the cell suspension into each well of a white, clear-bottom 384-well assay plate (yielding 5,000 cells per well).[5]

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.

Day 2: Compound Addition and Signal Detection

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Prepare a stock solution of the control agonist (e.g., 10 mM DAMGO) in DMSO.

-

Perform a serial dilution of the compounds in Assay Buffer. The final concentration in the assay should typically range from 1 pM to 10 µM to generate a full dose-response curve. Include a "no compound" (vehicle only) control.

-

-

Compound Addition:

-

Remove the cell plate from the incubator.

-

Carefully add 5 µL of the diluted compound solutions to the appropriate wells. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

-

Incubate the plate for 90 minutes at 37°C.[8]

-

-

Detection:

-

After the incubation, remove the plate and allow it to equilibrate to room temperature for 15-20 minutes.

-

During this time, prepare the PathHunter® Detection Reagent according to the manufacturer's protocol (typically by mixing the substrate, enhancer, and buffer).[8]

-

Add 12.5 µL of the prepared detection reagent to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the chemiluminescent signal on a plate reader.

-

III. Data Analysis

-

Subtract the average signal from the vehicle-only control wells from all other data points to correct for background.

-

Normalize the data by setting the maximum signal (from the highest concentration of the control agonist) to 100% and the background signal to 0%.

-

Plot the normalized signal versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal β-arrestin recruitment response.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYT-1010® - Cytogel Pharma [cytogelpharma.com]

- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 5. cosmobio.co.jp [cosmobio.co.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cosmobio.co.jp [cosmobio.co.jp]

Application Notes and Protocols: CYT-1010 Hydrochloride cAMP Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-1010 hydrochloride is a novel analgesic compound that acts as a potent and selective agonist for the mu-opioid receptor (MOR).[1][2][3][4] As an analog of the endogenous opioid peptide endomorphin-1, CYT-1010 represents a new class of drugs with the potential for potent pain relief with a wider safety margin compared to traditional opioids.[5][6][7] Its mechanism of action involves the preferential activation of a truncated form of the mu-opioid receptor, which is coupled to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2]

This application note provides a detailed protocol for a forskolin-stimulated cAMP inhibition assay to characterize the in vitro potency and efficacy of this compound.

Principle of the Assay

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, activates the inhibitory G-protein subunit (Gi). This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. To measure the inhibitory effect of CYT-1010, intracellular cAMP levels are first artificially elevated using forskolin, a direct activator of adenylyl cyclase. The addition of CYT-1010 will then cause a dose-dependent decrease in the forskolin-stimulated cAMP levels. The potency of CYT-1010 can be determined by calculating its half-maximal effective concentration (EC50) from the resulting dose-response curve.

Signaling Pathway

References

- 1. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 6. CYT-1010® - Cytogel Pharma [cytogelpharma.com]

- 7. Home - Cytogel Pharma [cytogelpharma.com]

Application Notes and Protocols for G-Protein Coupling Assays of CYT-1010 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-1010 hydrochloride is a novel analgesic compound that acts as a selective agonist for the mu-opioid receptor (MOR).[1][2][3] Specifically, it shows preferential activation of the endomorphin (EM) receptor, which is a truncated splice variant of the MOR.[4][5][6][7] As a G-protein coupled receptor (GPCR) agonist, understanding the signaling profile of CYT-1010 is crucial for elucidating its mechanism of action and potential therapeutic benefits.

This document provides detailed protocols for key G-protein coupling assays to characterize the interaction of this compound with its target receptor. The primary signaling pathways investigated are the Gαi/o pathway, measured by inhibition of cyclic AMP (cAMP) production and [³⁵S]GTPγS binding, and the β-arrestin recruitment pathway.

Data Presentation

The following table summarizes the known quantitative data for this compound in relevant G-protein coupling assays.

| Assay Type | Parameter | Value (nM) |

| cAMP Inhibition Assay | EC₅₀ | 0.0053[2][3] |

| β-Arrestin Recruitment Assay | EC₅₀ | 13.1[2][3] |

Signaling Pathways and Experimental Overviews

The following diagrams illustrate the signaling pathways activated by CYT-1010 and the general workflow of the described experimental assays.

References

- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 5. CYT-1010® - Cytogel Pharma [cytogelpharma.com]

- 6. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]

- 7. firstwordpharma.com [firstwordpharma.com]

Application Notes and Protocols for Receptor Binding Affinity Studies of CYT-1010 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT-1010 hydrochloride is a novel analgesic agent, an analog of the endogenous opioid peptide endomorphin-1.[1][2] It exhibits a unique mechanism of action, functioning as a highly selective agonist for the mu-opioid receptor (MOR), with a preferential affinity for a truncated, six-transmembrane (6TM) splice variant of the receptor initiated at Exon 11.[1][3][4] This preferential binding is believed to contribute to its potent analgesic effects while demonstrating a significantly improved safety profile, including reduced respiratory depression and abuse potential compared to traditional opioid agonists.[1][2][5]

These application notes provide a summary of the receptor binding affinity of this compound and detailed protocols for conducting key in vitro assays to characterize its pharmacological profile.

Data Presentation

The receptor binding and functional activity of this compound have been characterized across various opioid receptor subtypes. The following tables summarize the quantitative data for easy comparison.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Ligand | Kᵢ (nM) |

| Mu-opioid Receptor (MOR) | CYT-1010 HCl | 0.25 |

| Delta-opioid Receptor (DOR) | CYT-1010 HCl | 38 |

| Kappa-opioid Receptor (KOR) | CYT-1010 HCl | 248 |

Kᵢ (inhibitory constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency of this compound at the Mu-Opioid Receptor

| Functional Assay | Parameter | Value (nM) |

| β-arrestin Recruitment | EC₅₀ | 13.1 |

| cAMP Production Inhibition | EC₅₀ | 0.0053 |

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling

Activation of the mu-opioid receptor by an agonist like CYT-1010 initiates downstream signaling cascades. The canonical pathway involves the activation of inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Concurrently, G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, promoting the recruitment of β-arrestin. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling.

Caption: Mu-Opioid Receptor Signaling Pathway Activated by CYT-1010 HCl.

Experimental Workflow: Receptor Binding Affinity Determination

The binding affinity of this compound for opioid receptors is typically determined using a competitive radioligand binding assay. This involves incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound (CYT-1010 HCl). The ability of CYT-1010 HCl to displace the radioligand is measured, and the data are used to calculate the inhibitory constant (Kᵢ).

References

- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]

- 4. CYT-1010 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]

Application Notes and Protocols: CYT-1010 Hydrochloride in Animal Models of Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction